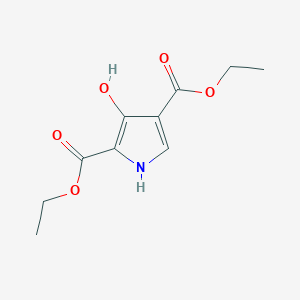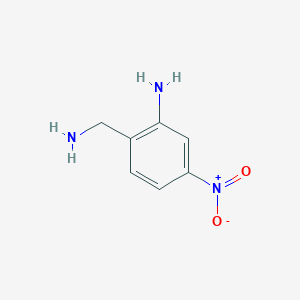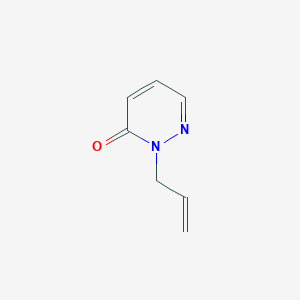
3-oxo-2-propenilpiridazina
Descripción general
Descripción
2-Allylpyridazin-3(2H)-one: is a heterocyclic organic compound featuring a pyridazinone ring substituted with a propenyl group
Aplicaciones Científicas De Investigación
Chemistry: 2-Allylpyridazin-3(2H)-one is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and antimicrobial agent. Research is ongoing to explore its efficacy and safety in clinical settings .
Industry: In the industrial sector, 2-Allylpyridazin-3(2H)-one is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of polymers and coatings .
Mecanismo De Acción
Target of Action
Pyridazin-3(2h)-ones, a class of compounds to which 2-prop-2-enylpyridazin-3-one belongs, are known to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
Mode of Action
It’s worth noting that pyridazin-3(2h)-ones have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 2-prop-2-enylpyridazin-3-one might interact with its targets in a similar manner .
Biochemical Pathways
Pyridazin-3(2h)-ones are known to influence a variety of physiological processes, including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Result of Action
Pyridazin-3(2h)-ones have been reported to exhibit a wide range of pharmacological activities, suggesting that 2-prop-2-enylpyridazin-3-one may have similar effects .
Análisis Bioquímico
Biochemical Properties
2-prop-2-enylpyridazin-3-one is part of the pyridazin-3(2H)-ones class of compounds, which are known for their diverse pharmacological activities . These compounds have been reported to possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities
Cellular Effects
For example, they have been reported to have antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial effects
Molecular Mechanism
It is known that pyridazin-3(2H)-ones can inhibit calcium ion influx, which is required for the activation of platelet aggregation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylpyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient conversion of starting materials to the target compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Allylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazinones.
Substitution: Formation of various substituted pyridazinones.
Comparación Con Compuestos Similares
2-Propenal, 3-phenyl- (Cinnamaldehyde): Similar in structure but differs in the presence of an aldehyde group instead of a pyridazinone ring.
2-Propenyl aryls: These compounds share the propenyl group but have different aromatic systems.
Uniqueness: 2-Allylpyridazin-3(2H)-one is unique due to its pyridazinone ring, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industry .
Propiedades
IUPAC Name |
2-prop-2-enylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-9-7(10)4-3-5-8-9/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKHTWPFHMUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481803 | |
| Record name | 3(2H)-Pyridazinone, 2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65536-87-0 | |
| Record name | 3(2H)-Pyridazinone, 2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


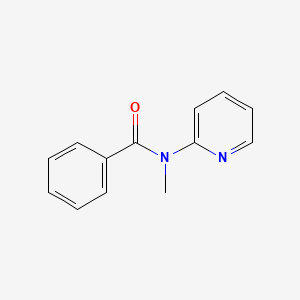
![4-([4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}morpholine hydrochloride](/img/structure/B1659424.png)
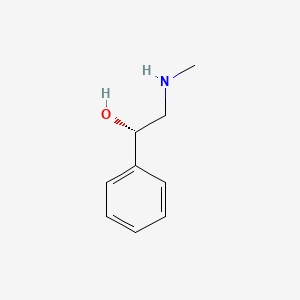


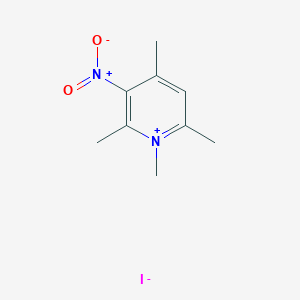
![2-methyl-5-oxo-4-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B1659433.png)

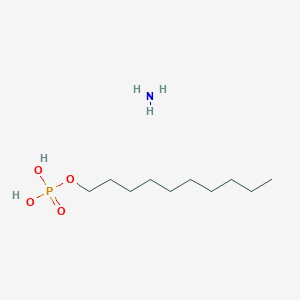
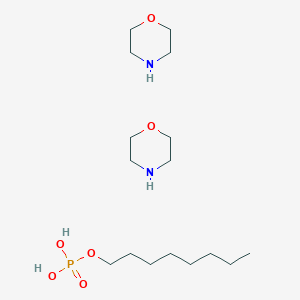

![Carbamic acid, [1-(diphenoxyphosphinyl)ethyl]-, phenylmethyl ester](/img/structure/B1659441.png)
